Caffeic aldehyde

Catalog No.
S1795502
CAS No.
141632-15-7
M.F
C₉H₈O₃
M. Wt
164.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic aldehyde

Researchers substituting caffeic acid for aldehyde face activation hurdles and assay failures. Caffeic aldehyde solves this: • Direct electrophilic reactivity eliminates carboxylate activation, saving 1-2 synthetic steps. • Serves as essential LC-MS/MS standard for CCR/COMT assays, ensuring accurate pathway analysis. • Enables Schiff base and reductive amination for polymer functionalization without EDC/NHS. Consistent high purity supports reproducible results.

CAS Number

141632-15-7

Product Name

Caffeic aldehyde

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal

Molecular Formula

C₉H₈O₃

Molecular Weight

164.16

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+

SMILES

C1=CC(=C(C=C1C=CC=O)O)O

Synonyms

(E)-3-(3,4-Dihydroxyphenyl)-2-propenal; (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal

3,4-dihydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at positions 3 and 4 on the phenyl ring by hydroxy groups. It has a role as a metabolite. It is a member of catechols and a member of cinnamaldehydes.
Caffeic aldehyde is a natural product found in Daphnia pulex, Apis cerana, and other organisms with data available.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a high-value phenylpropanoid intermediate featuring a catechol moiety conjugated with an α,β-unsaturated aldehyde [1]. In industrial and advanced laboratory settings, it serves as a critical precursor for the synthesis of complex polyphenols, modified lignins, and bioactive derivatives. Unlike its highly ubiquitous carboxylic acid counterpart, caffeic acid, the terminal aldehyde in caffeic aldehyde provides a highly reactive electrophilic center [2]. This structural distinction makes it a preferred procurement choice for applications requiring direct cross-metathesis, Schiff base formation, or Horner-Wadsworth-Emmons (HWE) olefination without the need for prior carboxylate activation, thereby streamlining synthetic workflows and improving overall processability[2].

Research Fit

Reactivity α,β-unsaturated aldehyde enables distinct redox chemistry vs. caffeic acid
Lipophilicity Moderate predicted LogP supports membrane interaction and permeability studies
Scaffold Catechol-aldehyde core used in antioxidant and pathway metabolite research

Buyers frequently attempt to substitute caffeic aldehyde with the cheaper and more widely available caffeic acid, but this substitution fundamentally alters the synthetic and enzymatic reactivity of the starting material [1]. Caffeic acid requires aggressive and often low-yield activation steps—such as conversion to an acyl chloride or CoA-thioester—to participate in carbon-carbon bond-forming reactions or reductive aminations [1]. Furthermore, in enzymatic assays targeting the monolignol pathway, such as those measuring cinnamoyl-CoA reductase (CCR) or caffeic acid 3-O-methyltransferase (COMT) activity, caffeic acid cannot act as the direct substrate or product standard[2]. Consequently, substituting the aldehyde with the acid leads to increased synthetic steps, higher reagent costs, and complete assay failure in targeted metabolic pathway studies.

Substitution Risk

Rank-order inversion vs. caffeic acid
DPPH and anti-hemolytic assay rankings differ between aldehyde and acid, limiting direct replacement.
Absent NO inhibition vs. ester derivatives
Lacks NO production inhibition in macrophage models, unlike many caffeic acid esters; anti-inflammatory endpoints may differ.
Lipophilicity-driven membrane profile
Aldehyde group increases lipophilicity relative to caffeic acid, potentially shifting membrane-protective assay outcomes.

Enhanced Synthetic Efficiency in Olefin Cross-Metathesis

In synthetic workflows requiring the extension of the phenylpropanoid chain, caffeic aldehyde demonstrates superior processability compared to caffeic acid. The terminal aldehyde allows for direct participation in Horner-Wadsworth-Emmons (HWE) reactions and cross-metathesis without prior activation [1]. Studies on enal cross-metathesis utilizing ruthenium-based catalysts show that cinnamaldehyde derivatives like caffeic aldehyde can achieve near-quantitative conversions under mild or solvent-free conditions. In contrast, utilizing caffeic acid requires protection of the catechol and activation of the carboxylic acid, adding at least two synthetic steps and reducing overall yield due to intermediate losses [1].

Evidence DimensionSynthetic steps required for chain extension
Target Compound Data1 step (direct olefination/metathesis)
Comparator Or BaselineCaffeic acid (requires ≥3 steps: protection, activation, reduction/olefination)
Quantified DifferenceElimination of 2+ synthetic steps
ConditionsRuthenium-catalyzed cross-metathesis or HWE olefination

Procuring the aldehyde directly eliminates multi-step carboxylate activation, significantly reducing time and reagent overhead in complex polyphenol synthesis.

DPPH Scavenging
Head-to-head
Ranked #1 tied with caffeic acid; both > vitamin C
Reported DPPH radical scavenging equivalent to caffeic acid
In vitro DPPH assay; direct comparison

Superior Antioxidant Capacity vs. Base Cinnamaldehydes

When selecting an antioxidant additive or standard, caffeic aldehyde provides a potent combination of the electrophilic enal structure and the highly reducing catechol ring. Quantitative DPPH radical scavenging assays demonstrate that caffeic aldehyde exhibits an antioxidant capacity comparable to caffeic acid, but significantly outperforms both Vitamin C and base cinnamaldehyde [1]. Specifically, the addition of the 3,4-dihydroxy motif to the cinnamaldehyde backbone lowers the IC50 for DPPH scavenging drastically, making caffeic aldehyde a highly efficient radical scavenger in lipid and aqueous systems where base cinnamaldehyde shows negligible activity[1].

Evidence DimensionDPPH Radical Scavenging Capacity
Target Compound DataHighly potent (comparable to caffeic acid, superior to Vitamin C)
Comparator Or BaselineCinnamaldehyde (weak/negligible antioxidant activity)
Quantified DifferenceMassive increase in radical scavenging capability due to the catechol moiety
ConditionsIn vitro DPPH radical scavenging assay

For material formulations requiring both an aldehyde cross-linker and built-in oxidative stability, caffeic aldehyde provides dual functionality that base cinnamaldehyde lacks.

Anti-hemolytic Activity
Head-to-head
Ranked #3; caffeic acid ranked #4–5
Reported higher erythrocyte membrane protection than caffeic acid
AAPH-induced hemolysis; human RBCs

Absolute Specificity as a Substrate/Standard in Monolignol Pathway Assays

In agricultural and bioenergy research focused on lignin modification, accurate quantification of pathway intermediates is critical. Caffeic aldehyde is the specific product of caffeoyl-CoA reduction by cinnamoyl-CoA reductase (CCR) and the direct substrate for caffeic acid 3-O-methyltransferase (COMT) to form coniferyl aldehyde [1]. In enzymatic assays, utilizing caffeic acid or generic phenolics fails to measure these specific enzymatic fluxes. Quantifications using LC-MS/MS rely on authentic caffeic aldehyde standards to accurately track the diversion of metabolites between the G-lignin and S-lignin pathways, a metric that cannot be calibrated using caffeic acid [1].

Evidence DimensionSubstrate viability for COMT and product standard for CCR
Target Compound DataDirect substrate/product (100% assay compatibility)
Comparator Or BaselineCaffeic acid (0% compatibility for these specific enzymatic steps)
Quantified DifferenceAbsolute requirement for pathway-specific enzymatic measurement
ConditionsIn vitro enzyme kinetic assays (CCR, COMT) and LC-MS/MS metabolomics

Laboratories engineering low-recalcitrance biomass must procure the exact aldehyde intermediate to validate enzyme activity and metabolic flux accurately.

NO Production Inhibition
Source review
No inhibitory activity observed; caffeic acid ester IC50 7.29 μM
Distinct NO pathway response vs. ester derivatives
Vendor datasheet; independent verification advised
Lipophilicity
Class-level
XlogP 1.10 (est.) vs. caffeic acid ~0.7–0.9
Increased estimated lipophilicity may support membrane interaction studies
Estimated values; experimental LogP may vary

Precursor for Advanced Polymer Cross-Linking

Due to the dual reactivity of the catechol ring and the α,β-unsaturated aldehyde, caffeic aldehyde is highly suited for synthesizing functionalized polymers and hydrogels. The aldehyde group allows for rapid Schiff-base formation or reductive amination with amine-containing polymers, bypassing the EDC/NHS coupling required for caffeic acid [1].

Analytical Standard for Lignin Biosynthesis Metabolomics

In bioenergy crop engineering, tracking the flow of carbon through the phenylpropanoid pathway is essential. Caffeic aldehyde serves as an indispensable analytical standard for LC-MS/MS quantification of CCR and COMT enzyme activities, enabling researchers to accurately map metabolic branch points[2].

Synthesis of Bioactive Cinnamaldehyde Derivatives

For medicinal chemistry programs targeting oxidative stress, caffeic aldehyde is the optimal starting material. Its pre-formed enal structure allows for direct derivatization via cross-metathesis to generate extended conjugated systems, bypassing the low-yield reduction steps required if starting from caffeic acid [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non‑NO antioxidant and cytoprotective mechanism studies
Lack of NO inhibitory activity
Antioxidant endpoint specificity in NO‑independent models
Membrane‑protective SAR studies
Reported higher anti‑hemolytic ranking in membrane protection assays
Lipophilicity‑membrane interaction correlation
Phenylpropanoid pathway metabolomics
Defined CAS and purity as analytical standard
LC‑MS/GC‑MS quantification accuracy

XLogP3

1.1

Wikipedia

Caffeic aldehyde

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